硅烷醇缩合物

描述

Silatrane glycol, also known as 2-ethyl-2-methyl-1,3-propanediol, is a versatile, low-toxicity, and relatively inexpensive glycol. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and as a solvent in the synthesis of polymers. It has been studied extensively for its biochemical and physiological effects, and for its potential use in laboratory experiments.

科学研究应用

医疗应用

硅烷醇缩合物具有生物特性,使其在医疗领域发挥作用。它已被探索用于其毛发生长活性,包括愈合伤口和刺激毛发生长。 此外,它的药理特性也引起了人们的兴趣,研究人员正在研究它作为抗肿瘤、抗癌、抗菌、抗炎和杀真菌剂的潜力 .

材料科学

在材料科学领域,硅烷醇缩合物用于溶胶-凝胶工艺中以创造先进材料。 它能够形成介孔沸石——具有有序孔结构的材料——对于需要高表面积和特定孔径分布的应用特别有价值 .

表面涂层

该化合物控制水解反应的能力允许在各种表面形成极其稳定且光滑的硅氧烷单层。 该特性被用于制造表面涂层,从而增强了用于染色、吸附、催化、电子学、半导体、生物传感器材料和太阳能转换装置的材料的耐久性和功能 .

农业增强

硅烷醇缩合物已显示出作为植物生长生物刺激剂的潜力。 其高生理活性可以刺激种子发芽和生长,可能导致农业生产力提高 .

聚合物和橡胶工业

硅烷醇缩合物的独特特性已在聚合物和橡胶工业中得到应用。它被用作粘合促进剂,并在各种聚合物组合物的形成中发挥作用。 它在橡胶组合物中的使用有助于改善材料的整体性能 .

阻燃性

研究人员一直在研究将硅烷醇缩合物用作聚对苯二甲酸乙二醇酯 (PET) /蒙脱石纳米复合材料中的阻燃剂。 目的是增强材料的耐火性能,这对各种应用中的安全性至关重要 .

作用机制

Target of Action

Silatrane glycol, a unique silicon alkoxy compound, is known for its water solubility and stability Silatranes, the family of compounds to which silatrane glycol belongs, have been reported to have a wide variety of applications due to their unique structure and reactivity .

Mode of Action

It is known that silatrane glycol can undergo reactions with acetic anhydride to produce 1-acetoxysilatrane . This compound then undergoes facile ligand exchange, allowing the synthesis of a number of reactive compounds .

Biochemical Pathways

Silatranes, in general, have been reported to have a wide range of biological and pharmacological properties, including antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .

Pharmacokinetics

The adme properties of therapeutic proteins, which are large macromolecular therapies like silatrane glycol, are critical to their drug discovery and development processes .

Result of Action

Silatranes have been reported to have a wide range of biological properties, including the ability to heal wounds or stimulate hair growth (pilotropic activity), and effects on animal production and seed germination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Silatrane glycol. For example, silatranes can form extremely stable and smooth siloxane monolayers almost on any surface . Furthermore, seed treatment with silatrane water solutions has been reported to induce plant tolerance to unfavorable environmental factors .

属性

IUPAC Name |

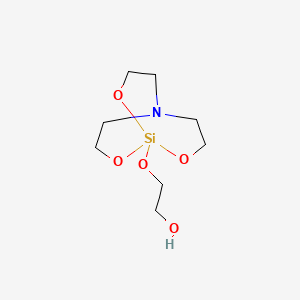

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOMIJYJKIUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402956 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56929-77-2 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silatrane glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes silatrane glycol unusual compared to other silicon alkoxy compounds? []

A1: Unlike many silicon alkoxy compounds, silatrane glycol is both water-soluble and water-stable. This unusual property is attributed to its unique silatrane structure. [] This characteristic makes it an attractive building block for various applications, including the development of water-soluble silicon-containing polymers.

Q2: How can silatrane glycol be used to synthesize other potentially useful compounds? []

A2: Silatrane glycol (compound 2) reacts with acetic anhydride to produce 1-acetoxysilatrane (compound 4). This compound (4) readily undergoes ligand exchange reactions, enabling the synthesis of several reactive silatranes. Examples include 1-methacryloxysilatrane (compound 5), 1-allyloxysilatrane (compound 6), and 2-[(propen-2-yloxy)ethanoxy]silatrane (compound 7). These silatrane derivatives hold potential as monomers for synthesizing new silatrane-containing polymers. []

Q3: Can silatrane glycol be analyzed using advanced NMR techniques? []

A3: Yes, the structure of silatrane glycol can be elucidated using various Nuclear Magnetic Resonance (NMR) techniques. A study successfully employed the PANSY-COSY and PANSY-TOCSY NMR experiments to analyze silatrane glycol. [] These techniques provide valuable information about the connectivity and spatial relationships between atoms within the molecule, aiding in structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)